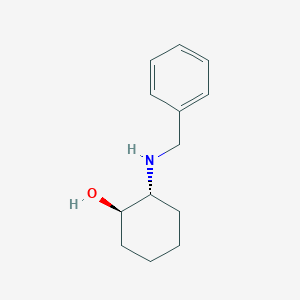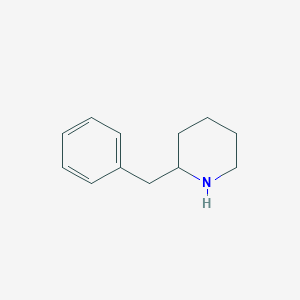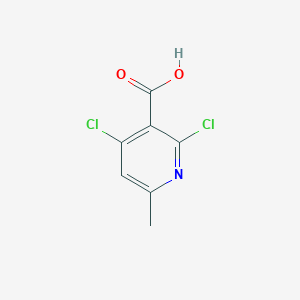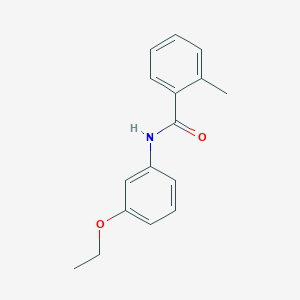
4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline (CCEQ) is a synthetic chemical compound that belongs to the quinoline family. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and toxicology. CCEQ has shown promising results in the treatment of various diseases, including cancer, malaria, and Alzheimer's disease.
作用機序
The exact mechanism of action of 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase II and acetylcholinesterase. These enzymes are involved in various cellular processes, including DNA replication and neurotransmitter signaling.
生化学的および生理学的効果
4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of Plasmodium falciparum (the parasite that causes malaria), and inhibit the activity of acetylcholinesterase (an enzyme involved in neurotransmitter signaling). 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline has also been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its properties and potential applications are well understood. However, 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline has some limitations. It is a toxic compound that requires careful handling and disposal. It is also relatively expensive, which may limit its use in some research projects.
将来の方向性
There are several future directions for the research on 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline. One potential direction is the development of 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline derivatives with improved properties and efficacy. Another direction is the study of the mechanism of action of 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline in more detail, which may lead to the discovery of new drug targets. Finally, the potential applications of 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline in other fields, such as materials science and catalysis, should also be explored.
合成法
4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline can be synthesized by the reaction of 2,8-dimethylquinoline with 2-chloroethylamine hydrochloride and phosphorus oxychloride in the presence of a catalyst. The reaction yields a yellow crystalline solid, which can be purified by recrystallization.
科学的研究の応用
4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline has been extensively studied for its potential applications in various scientific research fields. It has shown promising results in the treatment of cancer, malaria, and Alzheimer's disease. 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline has also been used as a starting material for the synthesis of various other quinoline derivatives.
特性
CAS番号 |
107622-79-7 |
|---|---|
製品名 |
4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline |
分子式 |
C13H13Cl2N |
分子量 |
254.15 g/mol |
IUPAC名 |
4-chloro-3-(2-chloroethyl)-2,8-dimethylquinoline |
InChI |
InChI=1S/C13H13Cl2N/c1-8-4-3-5-11-12(15)10(6-7-14)9(2)16-13(8)11/h3-5H,6-7H2,1-2H3 |
InChIキー |
HREKRRSBKFRWTN-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=C(C(=N2)C)CCCl)Cl |
正規SMILES |
CC1=C2C(=CC=C1)C(=C(C(=N2)C)CCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



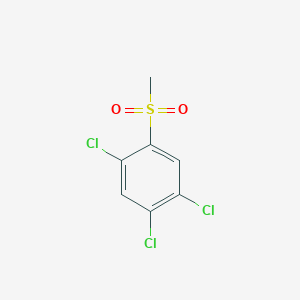

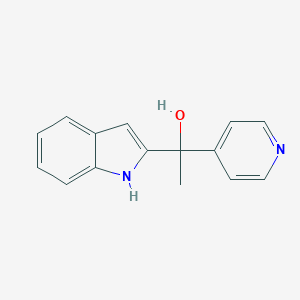
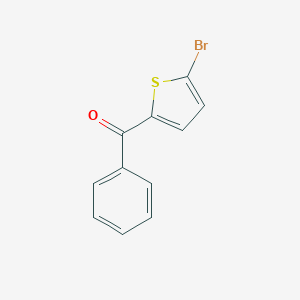
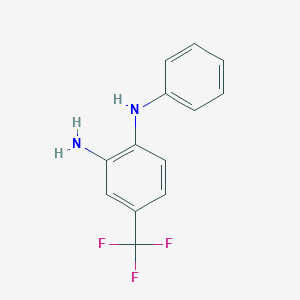
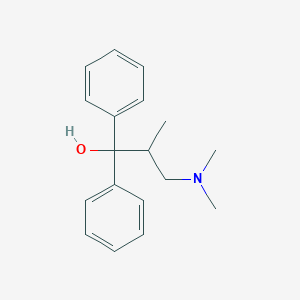
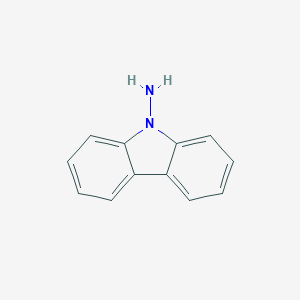
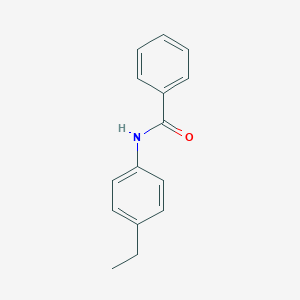
![2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid](/img/structure/B184551.png)
![4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B184553.png)
